1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine
Description
1-[4-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative featuring a chloro group at the para position and a trifluoromethyl group at the ortho position on the aromatic ring. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent modulates electron density on the aromatic ring, influencing reactivity and binding interactions .
Properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJFJMHXALWFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Precursor Synthesis
The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)acetophenone, a key intermediate. Employing a Friedel-Crafts acylation adapted from methodologies in, chlorobenzene derivatives react with acetyl chloride in the presence of FeCl₃·6H₂O as a Lewis acid catalyst. Optimal conditions involve maintaining temperatures between −10°C and 0°C for 6 hours, achieving a 78% yield of the acetophenone derivative. The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para position relative to the chloro substituent, ensuring regioselectivity.
Reductive Amination Protocol
The acetophenone intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This one-pot reaction proceeds via imine formation, followed by selective reduction of the C=N bond. Key parameters include:
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Molar ratio : 1:1.2 (ketone:ammonium acetate)
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Solvent : Methanol (anhydrous)
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Temperature : Reflux at 65°C for 12 hours
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Reducing agent : Sodium cyanoborohydride (1.5 equiv)
Post-reaction purification via vacuum distillation (≤−0.096 MPa, 95–100°C) yields the target amine with 75% isolated yield and 98% purity.
Nitro Group Reduction Route
Nitration and Alkylation Sequence
An alternative pathway involves nitration of 4-chloro-2-(trifluoromethyl)toluene using concentrated nitric acid in acetic anhydride, analogous to the nitration step described in. The nitro intermediate, 1-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-nitroethane, is isolated via liquid-liquid extraction with 1,2-dichloroethane and subsequent washing with sodium bicarbonate.
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol. Critical conditions include:
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Catalyst loading : 5 wt% Pd/C
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Temperature : 25–30°C
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Reaction time : 6 hours
This method achieves an 82% yield with 99% purity, as confirmed by HPLC analysis. The trifluoromethyl group’s electron-withdrawing nature necessitates mild conditions to prevent over-reduction or dehalogenation.
Gabriel Synthesis for Primary Amine Formation
Alkylation of Phthalimide
The Gabriel synthesis route starts with 1-(4-chloro-2-(trifluoromethyl)phenyl)ethyl bromide, synthesized via free-radical bromination of the corresponding ethylarene. Reacting this bromide with potassium phthalimide in dimethylformamide (DMF) at 80°C for 8 hours forms the phthalimide-protected amine.
Deprotection and Isolation
Hydrazine hydrate (80% mass fraction) cleaves the phthalimide group, releasing the primary amine. Post-deprotection, the product is extracted with dioxane and purified via fractional distillation under reduced pressure (≤−0.096 MPa), yielding 65% of the amine with 97% purity.
Comparative Analysis of Synthetic Methods
Yield and Purity Profiles
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 75 | 98 | One-pot reaction; minimal byproducts | Requires anhydrous conditions |
| Nitro Reduction | 82 | 99 | High purity; scalable | Pd catalyst cost; hydrogen handling |
| Gabriel Synthesis | 65 | 97 | Avoids harsh reductants | Multi-step; moderate yield |
Solvent and Catalyst Optimization
Data from underscore the impact of solvent choice on reaction efficiency. For example, acetone outperforms tetrahydrofuran (THF) and methylene chloride in nucleophilic substitutions, achieving 73.8% yield due to its polar aprotic nature. Similarly, FeCl₃·6H₂O in 1,2-dichloroethane enhances electrophilic substitution rates by stabilizing reactive intermediates .
Chemical Reactions Analysis
1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, alkoxide, or amines under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to achieve the desired products.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules, particularly in pharmaceutical chemistry .
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biological Applications
- Pharmacological Research : Preliminary studies indicate that this compound may exhibit antidepressant effects by acting as a selective serotonin reuptake inhibitor (SSRI), which is crucial for treating mood disorders .
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth across various cancer cell lines, suggesting avenues for further exploration in oncology .
- Neuropharmacology : Its interactions with neurotransmitter systems indicate potential applications in treating conditions like ADHD and other mood disorders by modulating dopamine and norepinephrine levels .
Industrial Applications
- Agrochemicals : The compound is utilized in the development of agrochemicals, benefiting from its specific reactivity and stability profiles which are essential for effective agricultural products .
- Specialty Chemicals : It finds uses in producing specialty chemicals that require unique properties imparted by the trifluoromethyl group.
Case Study 1: Antidepressant Effects
Research has demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood regulation. This finding aligns with studies on SSRIs that highlight the importance of structural modifications in enhancing pharmacological efficacy.
Case Study 2: Antitumor Activity
Investigations into structurally similar compounds have revealed their capability to inhibit cancer cell proliferation. This suggests that 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine could be further explored for its anticancer properties through targeted modifications.
Mechanism of Action
The mechanism of action of 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The presence of the chloro and trifluoromethyl groups enhances its ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine ()
- Structure : Contains a methoxy group (electron-donating) at the para position and a trifluoromethyl group (electron-withdrawing) on a second phenyl ring.
- Synthesis : Prepared via lithium-halogen exchange (1-iodo-4-(trifluoromethyl)benzene) followed by reaction with 1-(4-methoxyphenyl)ethan-1-amine, yielding 66% as a brown oil .
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine and 2-[2-(trifluoromethyl)phenyl]ethan-1-amine ()
- Structure : Trifluoromethyl group at meta (C3) or ortho (C2) positions.
- Synthesis : Reacted with dicyandiamide to form guanidine derivatives (49% yield for ortho isomer). LCMS data ([M+H]+: 274.0) confirmed purity .
Halogen and Fluorine Substitution
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine ()
- Structure : Fluorine at the ortho position and trifluoromethyl at para.
- Properties: SMILES string indicates planar geometry; InChIKey suggests distinct stereoelectronic interactions compared to non-fluorinated analogs .
Stereochemical Variations
(R)-1-(4-(Trifluoromethyl)phenyl)ethylamine Hydrochloride ()
- Structure : R-configuration at the chiral center.
- Synthesis : Resolved via chiral chromatography; optical rotation ([α] = –23.6) confirmed enantiomeric excess (98% ee) .
- Key Differences : Chirality impacts receptor selectivity, as seen in many CNS-targeting amines.
Complex Heterocyclic Derivatives
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine Hydrochloride ()
- Structure : Heterocyclic triazolopyridine core with chloro and trifluoromethyl groups.
- Properties : Molecular formula C9H9Cl2F3N4; the fused ring system likely enhances rigidity and binding affinity to enzymes .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine, also known as (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9ClF3N
- Molecular Weight : 223.62 g/mol
- CAS Number : 1080064-51-2
The compound features a chloro group and a trifluoromethyl group which enhance its lipophilicity and influence its interaction with biological targets.
The biological activity of 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The trifluoromethyl group increases the compound's binding affinity to various receptors and enzymes, potentially modulating their activity.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Neurotransmitter Modulation : It has shown efficacy in modulating neurotransmitter systems, which may have implications for treating psychiatric disorders such as schizophrenia .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, including Chlamydia species. The presence of the trifluoromethyl group is crucial for enhancing this activity .
- Anticancer Activity : Investigations are ongoing into the compound's potential as an anticancer agent, focusing on its ability to affect cancer cell proliferation and apoptosis pathways.
Case Studies
- Schizophrenia Models : In vivo studies demonstrated that 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine acted as a TAAR1 agonist, showing notable efficacy in MK-801-induced hyperactivity models in rats. This suggests a potential role in treating schizophrenia-related symptoms .
- Antichlamydial Activity : A study highlighted that compounds with similar structures to 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine exhibited selective activity against Chlamydia. The trifluoromethyl substitution was essential for enhancing this activity compared to analogs without it .
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic methodologies are recommended for the laboratory-scale synthesis of 1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine?
Answer:
The synthesis typically involves multi-step reactions:
Substrate Preparation : Start with 4-chloro-2-(trifluoromethyl)benzene derivatives.
Nitration/Fluorination : Introduce functional groups via electrophilic substitution, using HNO₃/H₂SO₄ for nitration or KF/Selectfluor® for fluorination .
Amination : Convert intermediates to the amine using reductive amination (e.g., NaBH₃CN with ethylamine) or Gabriel synthesis .
Purification : Employ column chromatography or recrystallization to isolate the product.
Key Considerations : Optimize reaction temperature and stoichiometry to avoid byproducts like regioisomers (e.g., 1-[2-chloro-4-(trifluoromethyl)phenyl]ethan-1-amine) .
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for CF₃ groups) .
- HPLC/MS : Detect impurities (e.g., diastereomers or hydrolysis products) with a C18 column and ESI-MS for molecular ion confirmation .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.
Advanced: What strategies minimize regioisomeric byproducts during synthesis?
Answer:
- Directed Metalation : Use directing groups (e.g., -OMe) to control substitution positions before final deprotection .
- Catalytic Selectivity : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to ensure regioselective aryl halide functionalization .
- Kinetic Control : Lower reaction temperatures (0–5°C) to favor the thermodynamically less stable but desired regioisomer .
Advanced: How do electronic effects of the chloro and trifluoromethyl groups influence receptor binding in pharmacological studies?
Answer:
- Electron-Withdrawing Effects : The CF₃ and Cl groups reduce electron density on the phenyl ring, enhancing binding to hydrophobic pockets in enzymes (e.g., cytochrome P450) via dipole interactions .
- SAR Studies : Compare analogs (e.g., 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine) to assess how halogen size impacts binding affinity .
- Computational Modeling : Use AutoDock Vina to simulate docking poses with target proteins, focusing on π-π stacking and van der Waals interactions .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Answer:
- Meta-Analysis : Normalize data by accounting for assay variables (e.g., cell line viability, IC₅₀ calculation methods) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Impurity Profiling : Use LC-MS to verify if discrepancies arise from undetected byproducts (e.g., oxidation to 1-[4-chloro-2-(trifluoromethyl)phenyl]acetamide) .
Advanced: What computational tools predict the metabolic stability of this compound?
Answer:
- QSAR Models : Train models using datasets of fluorinated amines to predict CYP450-mediated oxidation rates .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-H and C-Cl bonds to estimate susceptibility to enzymatic cleavage .
- ADMET Predictors : Software like Schrödinger’s QikProp evaluates logP (2.1–2.5) and metabolic half-life .
Advanced: How does the compound’s stereochemistry affect its interaction with chiral receptors?
Answer:
- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate (R)- and (S)-isomers .
- Pharmacodynamic Assays : Test enantiomers in vitro (e.g., radioligand binding assays for serotonin receptors) to identify stereospecific activity .
- Crystallography : Co-crystallize the active enantiomer with target proteins (e.g., monoamine oxidases) to resolve binding modes .
Advanced: What are the environmental fate implications of this compound?
Answer:
- Photodegradation Studies : Expose to UV light (254 nm) and analyze breakdown products (e.g., dechlorinated derivatives) via GC-MS .
- Soil Sorption Tests : Measure logKₒc values to assess mobility; high logKₒc (>3) indicates low leaching potential .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
